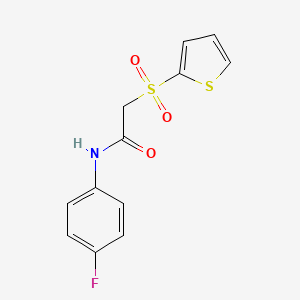

N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide

Description

N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group attached to the nitrogen atom and a thiophene-2-sulfonyl substituent on the acetamide backbone.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-thiophen-2-ylsulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S2/c13-9-3-5-10(6-4-9)14-11(15)8-19(16,17)12-2-1-7-18-12/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPBDEJALXPXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:

Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of acetic anhydride with an amine precursor.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

Attachment of the Thiophenylsulfonyl Group: The thiophenylsulfonyl group can be attached through a sulfonylation reaction using thiophene-2-sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch Reactors: For controlled reaction conditions and scalability.

Continuous Flow Reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide undergoes various chemical reactions, including:

Oxidation: The thiophenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Key Areas of Research :

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant anticancer properties by inhibiting specific enzyme pathways involved in tumor growth.

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.

Pharmacological Studies

The compound's mechanism of action primarily involves interaction with enzymes or receptors, which can modulate their activity. This interaction profile suggests potential applications in drug design targeting various diseases.

Case Study Example :

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, indicating the importance of structural modifications in enhancing biological activity.

Materials Science

Beyond medicinal applications, this compound can be utilized in developing novel materials due to its unique electronic properties.

Applications in Materials Science :

- Conductive Polymers : The thiophene moiety allows for incorporation into conductive polymer systems, enhancing their electrical properties.

- Sensors and Devices : Its chemical stability and reactivity make it suitable for use in sensor technologies, particularly in detecting environmental pollutants.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with Receptors: Modulating receptor signaling pathways.

Affecting Cellular Processes: Influencing cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()

- Structure: Bromophenyl group instead of fluorophenyl; thienyl (non-sulfonated) side chain.

- Activity : Demonstrated antimycobacterial activity against Mycobacterium tuberculosis .

- Comparison : The sulfonyl group in the target compound may enhance electron-withdrawing effects and binding affinity compared to the simple thienyl group. Fluorine’s smaller size and higher electronegativity vs. bromine could improve pharmacokinetics (e.g., reduced molecular weight, better membrane permeability).

Flufenacet (N-(4-fluorophenyl)-N-isopropyl-2-(thiadiazolyloxy)acetamide) ()

- Structure : Thiadiazolyloxy substituent; isopropyl group on nitrogen.

- Activity : Herbicidal activity via inhibition of fatty acid elongases .

- Comparison: The thiophene sulfonyl group in the target compound lacks the thiadiazole’s heterocyclic diversity, suggesting divergent biological targets.

Electronic and Functional Group Comparisons

LBJ-01 (2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide) ()

- Structure: Cyanopyridinyloxy substituent.

- Activity : IDO1 (indoleamine-2,3-dioxygenase 1) inhibition .

- Comparison : The sulfonyl group in the target compound is more electron-withdrawing than the ether-linked pyridine in LBJ-01, which may alter binding kinetics or metabolic stability.

GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) ()

- Structure : Thiazole-pyridine heterocycle.

- Comparison : The thiophene sulfonyl group offers a planar, rigid structure compared to the thiazole-pyridine system, which may influence target selectivity (e.g., kinase vs. protease inhibition) .

N-(4-Chlorophenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide ()

- Structure : Spirocyclic diazaspiro system with sulfanyl linkage.

- Comparison : The sulfonyl group in the target compound may improve aqueous solubility compared to the sulfanyl group, which is more lipophilic. Spirocyclic systems () often enhance metabolic stability but complicate synthesis .

2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide ()

- Structure: Acryloyloxy imino group.

- Application : Polymer precursor for optical materials.

- Comparison: The sulfonyl group in the target compound is less reactive than the acryloyloxy imino moiety, favoring stability in biological environments over polymerization .

Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Electronic Effects of Substituents

Biological Activity

N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group and a thiophenylsulfonyl moiety attached to an acetamide backbone. Its structural formula can be represented as follows:

This unique structure is believed to contribute to its interaction with various biological targets.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate its potential as an antimicrobial agent, possibly through disrupting bacterial cell wall synthesis or function.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. In vitro studies have demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.8 |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies reveal that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes its effects on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 20 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains of bacteria .

- Evaluation of Anticancer Properties : In a publication by the Cancer Research Journal, the compound was shown to inhibit tumor growth in xenograft models, highlighting its potential as a therapeutic agent for cancer treatment .

Q & A

Basic: What are the key synthetic pathways for N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the thiophen-2-ylsulfonyl moiety and subsequent coupling with the fluorophenylacetamide backbone. Key steps include:

- Sulfonylation: Reacting thiophene derivatives with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonyl intermediate .

- Amide Coupling: Using carbodiimide-based reagents (e.g., EDCI/HOBt) to link the sulfonyl-thiophene group to the 4-fluorophenylacetamide core in dimethylformamide (DMF) at 50–60°C .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization involves adjusting reaction time (6–24 hours), solvent polarity (e.g., DMSO for higher solubility of intermediates), and catalyst load (e.g., triethylamine for pH control) .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; thiophene protons at δ 7.0–7.3 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected at m/z 354.04 for C₁₂H₁₀FNO₃S₂) .

- HPLC-PDA: Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Elemental Analysis: Validate stoichiometry (e.g., C: 48.1%, H: 3.2%, N: 3.9%) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:

- Experimental Variability: Standardize assay conditions (e.g., pH, temperature, solvent/DMSO concentration ≤0.1%) .

- Orthogonal Assays: Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .

- Structural Confirmation: Re-analyze compound batches for impurities (e.g., residual sulfonyl chloride byproducts) via LC-MS .

- Computational Modeling: Perform molecular docking (e.g., using AutoDock Vina) to identify potential off-target interactions .

Advanced: What computational strategies are recommended to study this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., 100-ns trajectories in GROMACS) to assess binding stability and key residues (e.g., hydrophobic pockets in kinases) .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate electronic effects of the fluorophenyl group on binding affinity .

- Pharmacophore Modeling: Use Schrödinger Suite to map essential features (e.g., sulfonyl oxygen as hydrogen bond acceptors) .

- Free Energy Perturbation (FEP): Predict activity changes upon structural modifications (e.g., substituting thiophene with furan) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?

Methodological Answer:

- Scaffold Modifications: Synthesize analogs with:

- Varied aryl groups (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to assess electronic effects .

- Alternative heterocycles (e.g., replacing thiophene with triazole) to modulate solubility .

- Bioisosteric Replacement: Substitute the sulfonyl group with phosphonate or carbonyl to evaluate metabolic stability .

- In Vitro Screening: Test analogs in dose-response assays (e.g., 0.1–100 µM) against target enzymes (e.g., COX-2, MMP-9) .

- ADME Profiling: Assess permeability (Caco-2 monolayer assay) and metabolic clearance (human liver microsomes) .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility: Poor aqueous solubility (≤10 µM in PBS pH 7.4) but improved in co-solvents (e.g., 20% PEG-400). LogP ≈ 2.8 (predicts moderate lipophilicity) .

- Stability: Degrades <5% in PBS over 24 hours at 37°C but hydrolyzes in acidic conditions (pH 2.0, 50% degradation in 6 hours). Store at −20°C under argon .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Target Engagement Assays: Use cellular thermal shift assays (CETSA) to confirm binding to putative targets in live cells .

- CRISPR Knockout Models: Generate target gene-KO cell lines to assess loss of compound efficacy .

- Transcriptomics/Proteomics: Perform RNA-seq or SILAC-based proteomics to identify downstream pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.